molecular formula C6H10N2O B3164960 1-(3-isoxazolyl)-N-methylethanamine CAS No. 893763-10-5

1-(3-isoxazolyl)-N-methylethanamine

Cat. No. B3164960
CAS RN: 893763-10-5
M. Wt: 126.16 g/mol
InChI Key: NIFPOQQLWYUCCI-UHFFFAOYSA-N
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Description

“1-(3-isoxazolyl)-N-methylethanamine” is a derivative of isoxazole, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole and its derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

Isoxazole can be synthesized via a variety of methods. For instance, it can be produced through a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .


Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

Isoxazole and its derivatives have been found to undergo various chemical reactions. For example, Malik and Khan synthesized a series of (5-amino-3-substituted-1,2,4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives and evaluated their anticonvulsant activities .

Scientific Research Applications

Analgesic Applications

Isoxazole derivatives have shown significant potential as analgesics . They can be used to manage pain in various medical conditions.

Anti-inflammatory Applications

These compounds also exhibit anti-inflammatory properties . They can be used in the treatment of conditions characterized by inflammation, such as arthritis.

Anticancer Applications

Isoxazole derivatives have been studied for their anticancer properties . They can potentially be used in the development of new cancer therapies.

Antimicrobial Applications

These compounds have shown antimicrobial activity . They can be used in the treatment of various bacterial and fungal infections.

Antiviral Applications

Isoxazole derivatives have demonstrated antiviral properties . They can potentially be used in the treatment of viral infections.

Anticonvulsant Applications

Some isoxazole derivatives have been synthesized and evaluated for their anticonvulsant activities . They can potentially be used in the treatment of conditions like epilepsy.

Antidepressant Applications

Isoxazole derivatives have shown potential as antidepressants . They can be used in the management of mood disorders.

Immunosuppressant Applications

These compounds have demonstrated immunosuppressant properties . They can potentially be used in the management of autoimmune diseases and in organ transplantation.

Mechanism of Action

Target of Action

The primary target of 1-(3-isoxazolyl)-N-methylethanamine is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites . GABA is a major inhibitory neurotransmitter in the central nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition.

Mode of Action

1-(3-Isoxazolyl)-N-methylethanamine acts as a non-competitive antagonist of the GABACl . This means it binds to a site on the GABA receptor that is distinct from the active site, preventing the opening of the chloride channel. This inhibition disrupts the normal functioning of the GABAergic system, leading to a paralytic action in the target organism, which ultimately leads to death .

Biochemical Pathways

This disruption can lead to a variety of downstream effects, including paralysis and death in the target organism .

Pharmacokinetics

It is known that the compound has a good bioavailability, as evidenced by its effectiveness in treating mite infestations

Result of Action

The primary result of 1-(3-isoxazolyl)-N-methylethanamine’s action is the paralysis and subsequent death of the target organism, specifically mites . This is achieved through the compound’s antagonistic action on the GABACl, disrupting the normal functioning of the GABAergic system.

Safety and Hazards

The safety data sheet for a related compound, (5-Methyl-3-isoxazolyl)methylamine, indicates that it is hazardous. It can cause severe skin burns and eye damage. In case of exposure, immediate medical attention is required .

Future Directions

Isoxazole and its derivatives have shown promising results in various fields of medicinal chemistry. They have been found to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . Therefore, the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge could lead to the development of clinically viable drugs .

properties

IUPAC Name

N-methyl-1-(1,2-oxazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(7-2)6-3-4-9-8-6/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFPOQQLWYUCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-isoxazolyl)-N-methylethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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